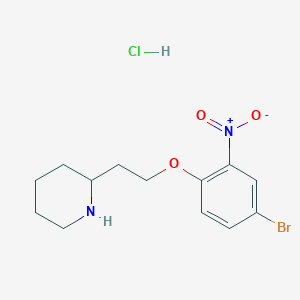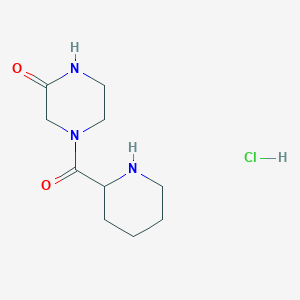![molecular formula C7H9N3 B1441856 5,6,7,8-Tétrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1](/img/structure/B1441856.png)
5,6,7,8-Tétrahydropyrido[3,4-B]pyrazine
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine .Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Synthèse pharmaceutique
Les dérivés de 5,6,7,8-Tétrahydropyrido[3,4-B]pyrazine sont des intermédiaires précieux dans la synthèse pharmaceutique. Ils sont utilisés pour créer des composés ayant des effets thérapeutiques potentiels. Par exemple, des dérivés comme l'acide 6-(tert-butoxycarbonyl)-5,6,7,8-tétrahydropyrido[3,4-b]pyrazine-7-carboxylique ont été synthétisés et sont disponibles pour de futures modifications chimiques .
Inhibition du GPCR-6
Ces composés ont été étudiés pour leur activité inhibitrice sur le GPCR-6, un récepteur couplé aux protéines G. Les GPCR sont une grande famille de récepteurs de surface cellulaire qui jouent un rôle dans divers processus physiologiques. Inhiber le GPCR-6 peut être important pour traiter les maladies liées à ces récepteurs .
Modélisation quantitative de la relation structure-activité (QSAR)
Les dérivés de this compound ont été utilisés dans la modélisation QSAR pour prédire l'activité inhibitrice des composés. Les modèles QSAR aident à comprendre les propriétés physicochimiques essentielles à l'activité biologique et peuvent aider à la conception de nouveaux médicaments .
Optimisation des têtes de série dans la découverte de médicaments
Les caractéristiques structurales des dérivés de this compound les rendent adaptés à l'optimisation des têtes de série dans la découverte de médicaments. En modifiant ces composés, les chercheurs peuvent améliorer leur affinité de liaison et leur biodisponibilité, ce qui les rend plus efficaces en tant que médicaments potentiels .
Docking moléculaire et simulation dynamique
Ces composés sont utilisés dans le docking moléculaire et les simulations dynamiques pour étudier leurs interactions avec des cibles biologiques. Cette approche computationnelle est cruciale pour prédire comment un médicament se liera à sa cible et pour comprendre son mécanisme d'action .
Évaluation des propriétés ADMET
Les propriétés ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) des dérivés de this compound sont évaluées pour prédire leur sécurité et leur efficacité en tant que médicaments. Cette évaluation est essentielle pour déterminer le potentiel de ces composés à devenir des médicaments approuvés .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405162-62-1 | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []
Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?
A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.
Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?
A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)